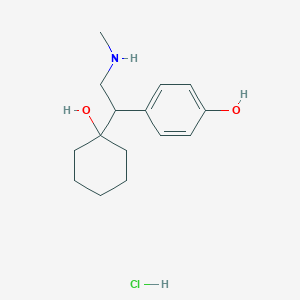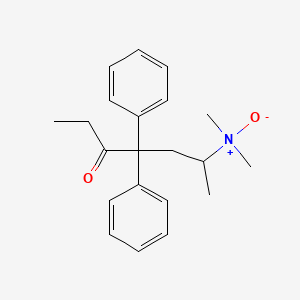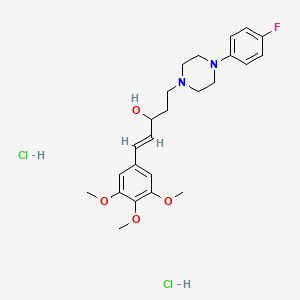
1-Piperazinepropanol, 4-(p-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Piperazinepropanol, 4-(p-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often explored for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Piperazinepropanol, 4-(p-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the piperazine ring, followed by the introduction of the fluorophenyl and trimethoxystyryl groups. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and various catalysts.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-Piperazinepropanol, 4-(p-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups using reducing agents.
Substitution: Nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated compounds, strong acids or bases.
Major Products
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-Piperazinepropanol, 4-(p-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved would depend on the specific application and the biological system being studied.
Comparación Con Compuestos Similares
Similar Compounds
- 1-Piperazineethanol, 4-(p-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride
- 1-Piperazinebutanol, 4-(p-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride
Uniqueness
1-Piperazinepropanol, 4-(p-fluorophenyl)-alpha-(3,4,5-trimethoxystyryl)-, dihydrochloride is unique due to its specific combination of functional groups, which may confer distinct pharmacological properties. Its trimethoxystyryl group, in particular, could influence its interaction with biological targets and its overall bioactivity.
Propiedades
Número CAS |
37151-53-4 |
|---|---|
Fórmula molecular |
C24H33Cl2FN2O4 |
Peso molecular |
503.4 g/mol |
Nombre IUPAC |
(E)-5-[4-(4-fluorophenyl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)pent-1-en-3-ol;dihydrochloride |
InChI |
InChI=1S/C24H31FN2O4.2ClH/c1-29-22-16-18(17-23(30-2)24(22)31-3)4-9-21(28)10-11-26-12-14-27(15-13-26)20-7-5-19(25)6-8-20;;/h4-9,16-17,21,28H,10-15H2,1-3H3;2*1H/b9-4+;; |
Clave InChI |
JFKZWPHLKRLWGY-HPJBNNNXSA-N |
SMILES isomérico |
COC1=CC(=CC(=C1OC)OC)/C=C/C(CCN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl |
SMILES canónico |
COC1=CC(=CC(=C1OC)OC)C=CC(CCN2CCN(CC2)C3=CC=C(C=C3)F)O.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-(4-chlorophenyl)-2-oxo-1-phenylethyl]-4-methyl-3-oxo-N-phenylpentanamide](/img/structure/B15289775.png)

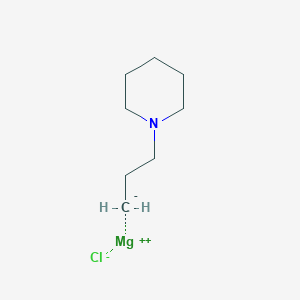
![1-[Chloro-(2-propan-2-ylphenoxy)phosphoryl]oxy-2-propan-2-ylbenzene](/img/structure/B15289810.png)
![methyl (4aR,6S,7R,7aS)-4a,7-dihydroxy-6-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,5,6,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B15289817.png)
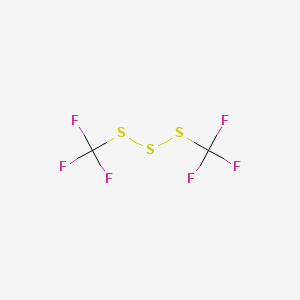
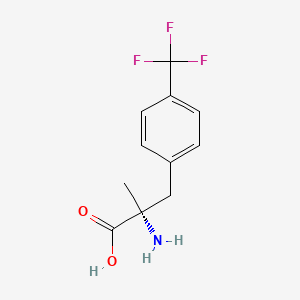
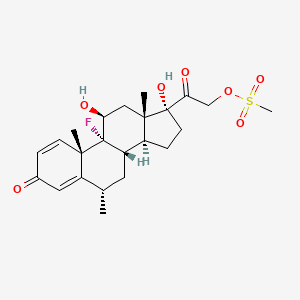
![1-[2-O-(Phenoxythioxomethyl)-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-Beta-D-ribofuranosyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B15289836.png)

![benzyl 4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazine-1-carboxylate;(E)-but-2-enedioic acid](/img/structure/B15289844.png)
